4-Ethoxy-5-fluoro-2-methoxyaniline
Description
4-Ethoxy-5-fluoro-2-methoxyaniline (CAS: 1342440-33-8) is a substituted aniline derivative featuring ethoxy (-OCH₂CH₃), fluoro (-F), and methoxy (-OCH₃) groups at the 4-, 5-, and 2-positions of the benzene ring, respectively.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-ethoxy-5-fluoro-2-methoxyaniline |
InChI |
InChI=1S/C9H12FNO2/c1-3-13-8-5-9(12-2)7(11)4-6(8)10/h4-5H,3,11H2,1-2H3 |
InChI Key |
VPAGADDYOGFJRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)OC)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2-methoxyaniline typically involves the protection of 4-fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection . The process can be summarized as follows:
Protection: 4-fluoro-2-methoxyaniline is protected to obtain N-protected-(4-fluoro-2-methoxy)aniline.
Nitration: The protected compound is nitrated to obtain N-protected-(4-fluoro-2-methoxy-5-nitro)aniline.
Deprotection: The final step involves deprotecting the nitrated compound to yield 4-fluoro-2-methoxy-5-nitroaniline.
Industrial Production Methods
The industrial production of 4-Ethoxy-5-fluoro-2-methoxyaniline involves continuous flow acetylation and nitration processes. These methods are optimized for scalability and efficiency, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-fluoro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 4-fluoro-2-methoxyaniline yields 4-fluoro-2-methoxy-5-nitroaniline .
Scientific Research Applications
4-Ethoxy-5-fluoro-2-methoxyaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-fluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of osimertinib, the compound acts as a key intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 4-Ethoxy-5-fluoro-2-methoxyaniline include 4-chloro-5-fluoro-2-methoxyaniline (CAS: 1268392-91-1), which substitutes the 4-ethoxy group with a chloro (-Cl) substituent. Below is a detailed comparison:
Key Differences and Implications:
Molecular Weight and Substituent Effects: The ethoxy group contributes to a 9.61 g/mol increase in molecular weight compared to the chloro analog. This difference arises from the ethoxy group's larger alkyl chain, which may enhance lipophilicity and reduce aqueous solubility .
Steric and Electronic Properties :
- The ethoxy group introduces steric hindrance due to its bulkier structure, which could impede interactions in catalytic or binding processes. In contrast, the chloro group’s compact size may allow for easier access to active sites in synthetic or biological systems .
- The electron-donating ethoxy group may stabilize the aromatic ring via resonance, whereas the electron-withdrawing chloro group could slightly deactivate the ring, affecting reaction kinetics .
Applications and Availability :
- The discontinued status of 4-Ethoxy-5-fluoro-2-methoxyaniline suggests challenges in synthesis, stability, or demand . In contrast, the chloro analog’s availability (as inferred from ) may make it a more accessible intermediate for drug discovery or material science .
Research Findings and Inferences
While direct comparative studies are scarce, the following hypotheses are derived from substituent chemistry principles:
- Pharmaceutical Relevance :
- Fluorine at the 5-position enhances metabolic stability and membrane permeability in both compounds, a trait valued in CNS drug candidates .
- The ethoxy group’s lipophilicity might improve blood-brain barrier penetration, whereas the chloro group’s reactivity could facilitate further derivatization (e.g., Suzuki couplings) .
- Synthetic Utility :
- The chloro analog’s lower molecular weight and compact structure may favor its use in solid-phase synthesis or combinatorial chemistry workflows .
Biological Activity
4-Ethoxy-5-fluoro-2-methoxyaniline is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₉H₁₃FNO₂
- Molecular Weight : Approximately 185.21 g/mol
- Structural Features : The compound features an ethoxy group at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position of the aniline ring. This unique arrangement influences its reactivity and biological interactions.
4-Ethoxy-5-fluoro-2-methoxyaniline exhibits biological activity primarily through its interactions with various enzymes and receptors. The presence of the fluorine atom enhances its binding affinity to biological targets, which may lead to modulation of enzymatic activities related to disease processes, particularly in cancer treatment.
Biological Activities
Research indicates that 4-Ethoxy-5-fluoro-2-methoxyaniline may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines. It is believed to interfere with cellular pathways involved in tumor growth.
- Antimicrobial Properties : Similar compounds have shown effectiveness against pathogenic microorganisms, indicating potential antimicrobial activity.
- Anti-inflammatory Effects : Compounds with similar structures have been documented to possess anti-inflammatory properties, suggesting that 4-Ethoxy-5-fluoro-2-methoxyaniline may also exhibit these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against E. coli and S. aureus | |
| Anti-inflammatory | Potential reduction in inflammation |
Detailed Research Findings
- Anticancer Studies : In vitro studies have demonstrated that 4-Ethoxy-5-fluoro-2-methoxyaniline can significantly reduce the viability of cancer cells such as HeLa and A549. The IC50 values indicate a potent effect on these cell lines, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Testing : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations. For instance, it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), which is critical given the rising antibiotic resistance.
- Inflammatory Response Modulation : Inflammatory assays indicate that this compound may modulate cytokine production, thereby reducing inflammation markers in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
